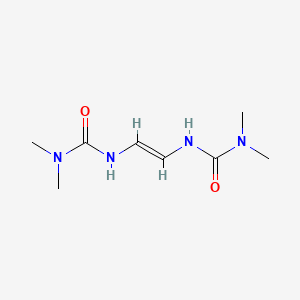
Urea, 3,3'-vinylenebis(1,1-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 3,3’-vinylenebis(1,1-dimethyl-) is a derivative of urea, characterized by the presence of a vinyl group and two dimethyl groups attached to the nitrogen atoms. This compound is part of a broader class of urea derivatives, which are widely used in various industrial and scientific applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, 3,3’-vinylenebis(1,1-dimethyl-) typically involves the reaction of dimethylamine with a vinyl-containing isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of urea, 3,3’-vinylenebis(1,1-dimethyl-) is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
Urea, 3,3’-vinylenebis(1,1-dimethyl-) undergoes several types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form various oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, saturated urea compounds, and various substituted urea derivatives. These products have diverse applications in different fields, including pharmaceuticals, agriculture, and materials science.
科学研究应用
Urea, 3,3’-vinylenebis(1,1-dimethyl-) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of urea, 3,3’-vinylenebis(1,1-dimethyl-) involves its interaction with specific molecular targets and pathways. The vinyl group allows for unique interactions with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.
相似化合物的比较
Similar Compounds
Dimethylurea: A simpler derivative of urea with two methyl groups attached to the nitrogen atoms.
Methylenebis(dimethylurea): A compound with a methylene bridge connecting two dimethylurea units.
Hydroxymethyl-dimethylurea: A derivative with a hydroxymethyl group attached to the nitrogen atom.
Uniqueness
Urea, 3,3’-vinylenebis(1,1-dimethyl-) is unique due to the presence of the vinyl group, which imparts distinct chemical properties and reactivity compared to other urea derivatives. This uniqueness makes it valuable in various applications, particularly in fields requiring specific chemical functionalities.
属性
CAS 编号 |
73840-17-2 |
|---|---|
分子式 |
C8H16N4O2 |
分子量 |
200.24 g/mol |
IUPAC 名称 |
3-[(E)-2-(dimethylcarbamoylamino)ethenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C8H16N4O2/c1-11(2)7(13)9-5-6-10-8(14)12(3)4/h5-6H,1-4H3,(H,9,13)(H,10,14)/b6-5+ |
InChI 键 |
BOLVJFYAJXYIKB-AATRIKPKSA-N |
手性 SMILES |
CN(C)C(=O)N/C=C/NC(=O)N(C)C |
规范 SMILES |
CN(C)C(=O)NC=CNC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)
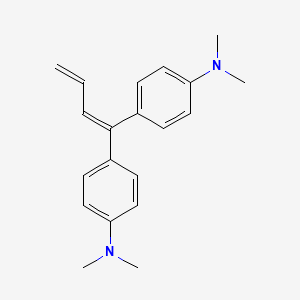
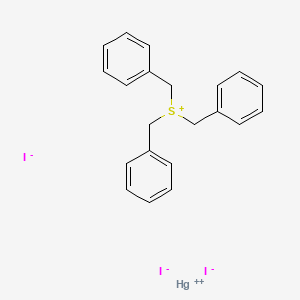
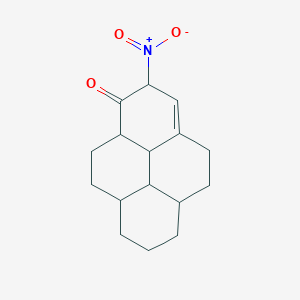
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
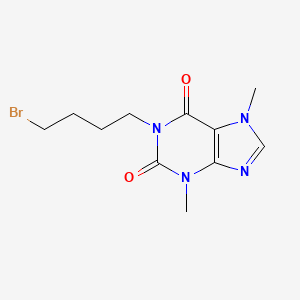
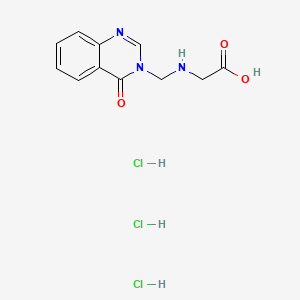


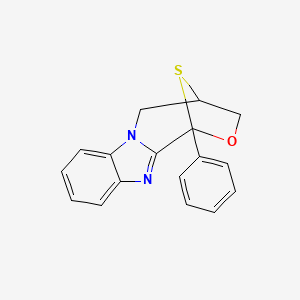
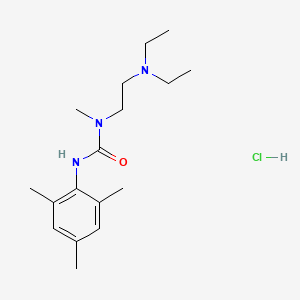
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)

